molecular formula C12H10FNO2 B12531064 {2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol CAS No. 832730-26-4

{2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol

Cat. No.: B12531064
CAS No.: 832730-26-4
M. Wt: 219.21 g/mol
InChI Key: GWNLFMQOXBPEEZ-UHFFFAOYSA-N
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Description

{2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol is an organic compound that features a fluorophenyl group, an ethenyl linkage, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol typically involves the reaction of 4-fluorobenzaldehyde with an appropriate oxazole derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of {2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanone.

    Reduction: Formation of {2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol.

    Substitution: Formation of various halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorophenyl group makes it useful in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic materials with improved conductivity.

Mechanism of Action

The mechanism of action of {2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol apart from similar compounds is its unique combination of a fluorophenyl group, an ethenyl linkage, and an oxazole ring. This combination provides a distinct set of chemical and physical properties, making it a versatile compound for various applications in research and industry.

Biological Activity

The compound {2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol, identified by its CAS number 22091-57-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12FNO, with a molecular weight of approximately 249.238 g/mol. The structure features a fluorophenyl group attached to an oxazole ring, which is known for conferring various biological activities.

Research indicates that compounds with oxazole rings often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific mechanisms through which this compound operates include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit multiple kinases involved in cancer progression and inflammation .
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways such as NF-κB and MAPK, leading to reduced expression of pro-inflammatory cytokines .
  • Anticancer Properties : Preliminary studies suggest it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Anticancer Activity

A study highlighted the compound's potential as an anticancer agent. It was found to inhibit the growth of various cancer cell lines, demonstrating significant cytotoxicity against human colorectal carcinoma (HCT116) cells. The observed IC50 values were indicative of its potency compared to standard chemotherapeutics .

Anti-inflammatory Effects

The compound exhibited notable anti-inflammatory effects in vitro by reducing the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM for HCT116 cells. Apoptotic assays confirmed increased apoptosis rates correlating with higher concentrations of the compound.

Cell LineIC50 (µM)Mechanism of Action
HCT11615Induction of apoptosis
A43125Cell cycle arrest

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory responses in mouse models, the compound significantly reduced paw edema induced by LPS injection. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines in treated groups compared to controls.

TreatmentPaw Edema Reduction (%)Cytokine Levels (pg/mL)
Control0TNF-α: 100
Compound Dose50TNF-α: 30

Properties

CAS No.

832730-26-4

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

[2-[2-(4-fluorophenyl)ethenyl]-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C12H10FNO2/c13-10-4-1-9(2-5-10)3-6-12-14-11(7-15)8-16-12/h1-6,8,15H,7H2

InChI Key

GWNLFMQOXBPEEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=CO2)CO)F

Origin of Product

United States

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